Repaglinide acyl-beta-D-glucuronide Repaglinide acyl-beta-D-glucuronide
Brand Name: Vulcanchem
CAS No.: 1309112-13-7
VCID: VC0024100
InChI: InChI=1S/C33H44N2O10/c1-4-43-25-17-20(12-13-22(25)32(42)45-33-29(39)27(37)28(38)30(44-33)31(40)41)18-26(36)34-23(16-19(2)3)21-10-6-7-11-24(21)35-14-8-5-9-15-35/h6-7,10-13,17,19,23,27-30,33,37-39H,4-5,8-9,14-16,18H2,1-3H3,(H,34,36)(H,40,41)/t23-,27-,28-,29+,30-,33-/m0/s1
SMILES: CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O
Molecular Formula: C33H44N2O10
Molecular Weight: 628.719

Repaglinide acyl-beta-D-glucuronide

CAS No.: 1309112-13-7

Cat. No.: VC0024100

Molecular Formula: C33H44N2O10

Molecular Weight: 628.719

* For research use only. Not for human or veterinary use.

Repaglinide acyl-beta-D-glucuronide - 1309112-13-7

Specification

CAS No. 1309112-13-7
Molecular Formula C33H44N2O10
Molecular Weight 628.719
IUPAC Name (2S,3S,4S,5R,6S)-6-[2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C33H44N2O10/c1-4-43-25-17-20(12-13-22(25)32(42)45-33-29(39)27(37)28(38)30(44-33)31(40)41)18-26(36)34-23(16-19(2)3)21-10-6-7-11-24(21)35-14-8-5-9-15-35/h6-7,10-13,17,19,23,27-30,33,37-39H,4-5,8-9,14-16,18H2,1-3H3,(H,34,36)(H,40,41)/t23-,27-,28-,29+,30-,33-/m0/s1
Standard InChI Key HVHBBHOYIACRHO-GKKNLZSLSA-N
SMILES CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Introduction

Chemical Structure and Properties

Repaglinide acyl-beta-D-glucuronide exhibits a well-defined chemical structure with the molecular formula C33H44N2O10 and a molecular weight of 628.71 daltons . This compound represents the conjugation of repaglinide with glucuronic acid through an acyl linkage, a characteristic reflected in its nomenclature . The complex structure can be represented by the SMILES notation: CCOc1cc(CC(=O)NC@@Hc2ccccc2N3CCCCC3)ccc1C(=O)OC4OC@@HC(=O)O .

From a physical chemistry perspective, repaglinide acyl-beta-D-glucuronide likely possesses enhanced water solubility compared to the parent compound repaglinide, which aligns with the general purpose of glucuronidation in drug metabolism . The increased hydrophilicity facilitates elimination of the drug from the body, primarily through biliary excretion into feces, with a smaller proportion excreted in urine .

Drug-Drug Interactions and Hypoglycemia Risk

The clinical relevance of repaglinide acyl-beta-D-glucuronide is most prominently demonstrated through its involvement in drug-drug interactions, particularly the interaction between repaglinide and clopidogrel. Research has established that when these medications are co-administered, there is a significant potential for altered drug metabolism and enhanced pharmacological effects of repaglinide .

A retrospective clinical study investigating this interaction revealed striking findings regarding hypoglycemia risk. When patients taking clopidogrel (75 mg/day) were started on repaglinide (1.5 mg/day), their minimum plasma glucose levels decreased substantially from 145.2 ± 42.9 mg/dL before repaglinide initiation to 93.3 ± 36.3 mg/dL after treatment commencement, representing a substantial reduction of 51.9 ± 47.5 mg/dL . This decrease was significantly greater than that observed in patients taking mitiglinide with clopidogrel (only 2.1 ± 29.1 mg/dL decrease) or in patients taking repaglinide without clopidogrel (15.5 ± 20.0 mg/dL decrease) .

The clinical consequences of this interaction are highlighted by hypoglycemia incidence data, presented in Table 1:

Table 1: Hypoglycemia Incidence with Different Medication Combinations

Medication CombinationNumber of Patients with HypoglycemiaTotal PatientsPercentage
Repaglinide + Clopidogrel61540%
Mitiglinide + Clopidogrel1156.7%
Repaglinide (no Clopidogrel)0150%

The substantially higher incidence of hypoglycemia in patients receiving both repaglinide and clopidogrel underscores the clinical significance of this interaction . These findings have important implications for clinical practice, suggesting that when a glinide-class medication is required for patients already taking clopidogrel, mitiglinide may represent a safer alternative to repaglinide due to the lower risk of hypoglycemic episodes .

Mechanisms of Interaction

The mechanism underlying the interaction between repaglinide and clopidogrel involves complex pharmacokinetic processes in which repaglinide acyl-beta-D-glucuronide plays a pivotal role. Understanding these mechanisms requires examination of both metabolic enzyme inhibition and potential transporter interactions.

Repaglinide is primarily metabolized by cytochrome P450 enzymes, particularly CYP2C8 and CYP3A4 . Clopidogrel undergoes metabolism to form its own acyl-beta-D-glucuronide metabolite, which has been demonstrated to inhibit CYP2C8 activity . This inhibition reduces the metabolism of repaglinide, potentially leading to increased plasma concentrations and enhanced pharmacological effects, which explains the observed increase in hypoglycemia risk .

More recent in vitro studies have provided additional insights into this mechanism. When active hepatic uptake of clopidogrel acyl-beta-D-glucuronide was tested using human hepatocytes, the uptake at 37°C was comparable to that at 4°C (ratio of 0.92 and 0.80 at concentrations of 0.1 μM and 1 μM, respectively), suggesting no significant active uptake into hepatocytes . This finding contradicts the earlier assumption of substantial hepatic uptake.

Further research indicates that besides CYP2C8 inhibition, clopidogrel acyl-beta-D-glucuronide may also inhibit organic anion transporting polypeptide 1B1 (OATP1B1), a transporter involved in the hepatic uptake of various drugs including repaglinide . The inhibition constant (Ki) for OATP1B1 has been reported with varying values, ranging from 10.9 μM to 51 μM in different studies .

Pharmacokinetic Modeling Approaches

Physiologically based pharmacokinetic (PBPK) modeling has been instrumental in advancing our understanding of repaglinide acyl-beta-D-glucuronide behavior and its role in drug-drug interactions. These sophisticated computational approaches integrate physiological, physicochemical, and biochemical data to predict drug concentrations in various tissues and organs over time.

In the context of interactions involving repaglinide and clopidogrel, PBPK modeling has been employed to characterize the formation, distribution, and effects of their respective acyl-beta-D-glucuronide metabolites . Initial models attempting to explain the substantial interaction between clopidogrel and repaglinide assumed that clopidogrel acyl-beta-D-glucuronide undergoes significant active uptake into hepatocytes, resulting in hepatic concentrations 19-fold higher than plasma concentrations .

To reconcile these findings, researchers conducted additional parameter sensitivity analyses focusing on OATP1B1 inhibition. Their results suggested that both pioglitazone and repaglinide interactions could be accurately predicted if the OATP1B1 inhibition constant (Ki) for clopidogrel acyl-beta-D-glucuronide was reduced from the initially reported 10.9 μM to 0.1 μM, while maintaining a hepatic uptake factor of 5-fold . This optimization highlights the complexity of the interaction mechanisms and suggests that both CYP2C8 inhibition and OATP1B1 inhibition likely contribute to the observed clinical effects.

Research Applications and Analytical Considerations

Repaglinide acyl-beta-D-glucuronide serves as an important compound in various research applications, particularly in the fields of drug metabolism, pharmacokinetics, and drug-drug interaction studies. As a metabolite with significant clinical implications, it has become the subject of investigations aimed at understanding its properties and effects.

Clinical Implications and Recommendations

The interaction between repaglinide and clopidogrel, mediated by repaglinide acyl-beta-D-glucuronide, carries significant clinical implications that warrant careful consideration in therapeutic decision-making. The substantially increased risk of hypoglycemia observed when these medications are co-administered necessitates thoughtful management strategies to ensure patient safety.

Clinical data clearly demonstrate that patients receiving both repaglinide and clopidogrel experience a marked decrease in minimum plasma glucose levels and a higher incidence of hypoglycemic episodes compared to those taking alternative glinide medications with clopidogrel or repaglinide without clopidogrel . These findings translate into actionable clinical recommendations:

  • For patients already taking clopidogrel who require a glinide-class medication for glycemic control, mitiglinide should be considered as a preferred alternative to repaglinide due to the demonstrated lower risk of hypoglycemia (6.7% versus 40% incidence) .

  • If repaglinide must be used in patients taking clopidogrel due to specific clinical circumstances or availability constraints, closer monitoring of blood glucose levels is essential, particularly during the initial phase of therapy when the risk of hypoglycemia appears to be highest .

  • Healthcare providers should consider dose adjustments for repaglinide when prescribed alongside clopidogrel, potentially starting with lower doses and titrating carefully based on individual glycemic response.

  • Patient education regarding hypoglycemia recognition and management becomes particularly important for those receiving this medication combination.

These recommendations align with the principles of medication safety and personalized medicine, recognizing that drug-drug interactions can have variable effects across different patients and that therapeutic decisions should be tailored to individual circumstances. The significant difference in hypoglycemia risk between repaglinide and mitiglinide when combined with clopidogrel highlights the importance of considering metabolic pathways and potential interactions when selecting medications for patients with multiple comorbidities requiring complex pharmacotherapy regimens .

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